Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate
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Overview
Description
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE is a complex organic compound that features a combination of piperazine, nitrobenzamide, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. The process may include:
Formation of the piperazine derivative: Starting with piperazine, acetylation can be performed using acetic anhydride under basic conditions.
Synthesis of the nitrobenzamide: The nitrobenzamide moiety can be synthesized by nitration of a suitable benzamide precursor, followed by chlorination.
Coupling reactions: The final step involves coupling the piperazine derivative with the nitrobenzamide and benzoate groups under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE would depend on its specific interactions with biological targets. It may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE: can be compared with other piperazine derivatives, nitrobenzamides, and benzoates.
Unique Features: The combination of these functional groups in a single molecule may confer unique properties, such as enhanced biological activity or specific chemical reactivity.
List of Similar Compounds
Piperazine derivatives: Compounds like 1-acetylpiperazine.
Nitrobenzamides: Compounds like 4-nitrobenzamide.
Benzoates: Compounds like methyl benzoate.
Properties
Molecular Formula |
C21H21ClN4O6 |
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Molecular Weight |
460.9 g/mol |
IUPAC Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(2-chloro-4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H21ClN4O6/c1-13(27)24-7-9-25(10-8-24)19-6-3-14(21(29)32-2)11-18(19)23-20(28)16-5-4-15(26(30)31)12-17(16)22/h3-6,11-12H,7-10H2,1-2H3,(H,23,28) |
InChI Key |
WFFKNPQFKHTWGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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